Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester is an organic compound with the molecular formula C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol. It features a benzoic acid core with a nitro group at the 2-position and a phenylmethoxy moiety at the 3-position. This compound is characterized by its unique structural attributes, which influence its chemical behavior and potential applications in various fields .
The chemical reactivity of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester includes:
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester has been studied for its potential biological activities. Research indicates that it may interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may participate in various biochemical pathways. Additionally, the compound has been investigated for its possible therapeutic properties, although detailed studies on its pharmacological effects are still limited.
The synthesis of benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester typically involves several key steps:
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester has several applications across different domains:
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester can be compared with other similar compounds based on structural features and functional groups:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzoic acid, 2-nitro-3-(methoxy)-, methyl ester | C₁₅H₁₃NO₄ | Contains a methoxy group instead of phenylmethoxy |
| Benzoic acid, 2-nitro-4-(phenylmethoxy)-, methyl ester | C₁₅H₁₃NO₄ | Different positioning of the nitro group |
| Benzoic acid, 3-nitro-, methyl ester | C₈H₉NO₄ | Lacks phenylmethoxy substitution |
These compounds share similar structural frameworks but differ in substituent positions and types. Such variations significantly affect their chemical reactivity and potential applications .